N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide
Description
“N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide” is a heterocyclic compound featuring a benzothiazole core substituted with a methylsulfamoyl group at the 6-position and a pyridine-2-carboxamide moiety at the 2-ylidene position. The (2E) configuration indicates the spatial arrangement of the imine bond, which may influence its electronic properties and binding interactions. This compound belongs to a class of molecules often explored for biological activity due to the benzothiazole scaffold’s prevalence in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C14H12N4O3S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N4O3S2/c1-15-23(20,21)9-5-6-10-12(8-9)22-14(17-10)18-13(19)11-4-2-3-7-16-11/h2-8,15H,1H3,(H,17,18,19) |
InChI Key |
RJNBZTSJJGJCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the condensation of a benzothiazole derivative with a pyridine carboxamide. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Variations
- N-[6-(4-Morpholinylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide ():
This compound replaces the methylsulfamoyl group with a morpholinylsulfonyl substituent. The morpholine ring introduces oxygen atoms, likely enhancing solubility compared to the methylsulfamoyl group in the target compound. Its molecular weight (404.459 g/mol) and ChemSpider ID (3347396) suggest it is a larger, more polar analog .- Key Difference : The morpholinyl group may improve aqueous solubility and alter pharmacokinetics, whereas the methylsulfamoyl group in the target compound could prioritize lipophilicity and membrane permeability.
Benzothiazolylidene-Containing Fluorescent Probes
- SQ7 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) (): SQ7 shares the benzothiazolylidene motif but is part of a squaraine dye system. Studies show SQ7 binds bovine serum albumin (BSA) with a binding constant (K) derived from Stern-Volmer equations, indicating spontaneous complexation (ΔG < 0).
Pyridine Carboxamide Derivatives with Heterocyclic Cores
- N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulfonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (): This patented compound replaces the benzothiazole with an indazole core and incorporates a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, a contrast to the target compound’s methylsulfamoyl group.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Functional Comparisons : While SQ7 demonstrates protein-binding spontaneity, the target compound’s interaction with biological targets remains unstudied.
- Therapeutic Potential: Analogs with trifluoromethyl or morpholinyl groups suggest avenues for optimizing bioavailability and stability, warranting further investigation.
Biological Activity
N-[(2E)-6-(methylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula . It contains a pyridine moiety linked to a benzothiazole ring with a methylsulfamoyl substituent, contributing to its unique chemical properties.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The sulfamoyl group is known to form strong hydrogen bonds, while the benzothiazole moiety can participate in π-π stacking interactions. These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values : Some related compounds showed IC50 values as low as 2.12 μM against A549 cells, indicating potent antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria has shown promising results:
- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae.
- Results : Certain derivatives exhibited notable antibacterial activity, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
- Antitumor Studies :
- Antimicrobial Efficacy :
Data Summary
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 2.12 | High potency observed |
| Antitumor | HCC827 | 5.13 | Effective in both 2D and 3D assays |
| Antimicrobial | E. coli | N/A | Significant antibacterial effects noted |
| Antimicrobial | S. aureus | N/A | Potential for therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
